molecular formula C6N4O4 B14159028 3,6-Bis(diazo)cyclohexane-1,2,4,5-tetraone CAS No. 7232-20-4

3,6-Bis(diazo)cyclohexane-1,2,4,5-tetraone

Cat. No.: B14159028
CAS No.: 7232-20-4
M. Wt: 192.09 g/mol
InChI Key: CMTGLVXQARAGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- is a unique organic compound characterized by the presence of two diazo groups attached to a cyclohexanetetrone core The diazo groups consist of two linked nitrogen atoms, which are highly reactive and can participate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- typically involves the diazotization of primary amines. One common method is the reaction of primary aliphatic amines with nitrous acid, which generates diazonium salts. These salts can then be converted into diazo compounds under specific conditions . Another method involves the oxidation of free hydrazones using oxidizing agents like iodosylbenzene .

Industrial Production Methods

Industrial production of diazo compounds often involves large-scale diazotization reactions. These processes require careful control of reaction conditions to ensure safety and maximize yield. The use of sulfonic acid-based cation-exchange resins as proton sources for diazotization in water has been reported as an efficient and environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the diazo groups into amines or other functional groups.

    Substitution: The diazo groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with diazo compounds include oxidizing agents like iodosylbenzene, reducing agents, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from reactions with 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carbenes, which are highly reactive intermediates that can participate in further reactions .

Mechanism of Action

The mechanism of action of 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- involves the generation of highly reactive intermediates, such as carbenes, through the decomposition of the diazo groups. These intermediates can then participate in various chemical reactions, including cycloadditions and insertions into C-H and C-C bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- is unique due to its cyclohexanetetrone core and the presence of two diazo groups. This structure provides distinct reactivity and potential for forming complex molecules through various chemical reactions. Its ability to generate carbenes and participate in cycloaddition reactions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

7232-20-4

Molecular Formula

C6N4O4

Molecular Weight

192.09 g/mol

IUPAC Name

3,6-didiazocyclohexane-1,2,4,5-tetrone

InChI

InChI=1S/C6N4O4/c7-9-1-3(11)5(13)2(10-8)6(14)4(1)12

InChI Key

CMTGLVXQARAGMY-UHFFFAOYSA-N

Canonical SMILES

C1(=[N+]=[N-])C(=O)C(=O)C(=[N+]=[N-])C(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.